2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-

描述

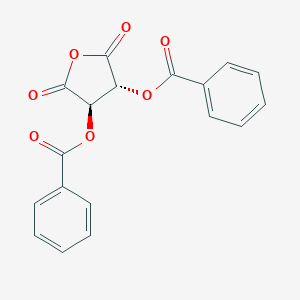

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- is a chemical compound with the molecular formula C18H12O7 and a molecular weight of 340.3 g/mol. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.

准备方法

The synthesis of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- involves several steps. One common method includes the reaction of 2,5-furandione with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反应分析

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the benzoyloxy groups are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

科学研究应用

Organic Synthesis

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex organic molecules through various chemical reactions:

- Reagents in Organic Reactions : This compound is employed as a reagent in nucleophilic substitution reactions where the benzoyloxy groups can be replaced by other functional groups.

- Synthesis of Chiral Compounds : It is used in the synthesis of chiral intermediates due to its ability to form diastereomeric esters with racemic mixtures.

Biological Research

Research has indicated potential biological activities associated with this compound:

- Antibacterial and Antifungal Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further pharmacological investigations.

- Pharmaceutical Intermediate : Ongoing research is exploring its role as an intermediate in the synthesis of novel pharmaceuticals.

Material Science

The compound is also investigated for its applications in material science:

- Polymer Production : It can be used in the production of polymers that possess specific properties beneficial for various industrial applications.

- Biodegradable Materials : Its furan structure is being studied for incorporation into biodegradable materials due to its renewable nature.

Case Study 1: Chiral Resolution

In a study examining the use of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- as a chiral resolving agent, researchers demonstrated its effectiveness in separating enantiomers of α-hydroxyphosphonates. The compound reacts with racemic mixtures to form diastereomers that can be separated using chromatographic techniques. The efficiency of separation was influenced by the choice of polymer additives used during the process.

Case Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that while it exhibited some level of antibacterial activity, further studies are needed to fully understand its mechanisms and potential applications in medicine.

作用机制

The mechanism of action of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can lead to various biological effects, such as antimicrobial activity . The exact pathways involved depend on the specific application and the target organism or system .

相似化合物的比较

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- can be compared with other similar compounds such as:

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3S,4S)-: This is a stereoisomer with different spatial arrangement of atoms, leading to different chemical and biological properties.

2,5-Furandione, 3,4-dihydroxy-: This compound lacks the benzoyloxy groups and has different reactivity and applications.

The uniqueness of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- lies in its specific stereochemistry and the presence of benzoyloxy groups, which confer distinct chemical and biological properties.

生物活性

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, also known by its chemical identifier CID 2733743, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including toxicity assessments, pharmacological properties, and environmental impact.

Chemical Structure and Properties

The molecular formula of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- is . Its structure features a furan ring and two benzoyloxy groups that may contribute to its biological properties.

Toxicological Profile

-

Acute Toxicity :

- Studies indicate that compounds similar to 2,5-Furandione exhibit various levels of acute toxicity. For instance, maleic anhydride (a related compound) has shown adverse effects at concentrations as low as 1 mg/m³ in occupational settings . Although specific data on 2,5-Furandione is limited, its structural similarity suggests potential irritant properties.

-

Chronic Toxicity :

- Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Related compounds have demonstrated significant health impacts in chronic exposure scenarios; for example, maleic anhydride has been linked to respiratory sensitization and asthma in occupational settings .

- Genotoxicity :

Pharmacological Activity

-

Antioxidant Properties :

- Some derivatives of furandiones are known for their antioxidant activities. This property may be beneficial in mitigating oxidative stress-related diseases. However, specific studies on the antioxidant capacity of 2,5-Furandione are still needed.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been studied for their anti-inflammatory properties. The presence of benzoyloxy groups may enhance these effects by modulating inflammatory pathways.

Environmental Impact

The environmental fate and toxicity of 2,5-Furandione have not been extensively documented. However, it is crucial to assess its bioaccumulation potential and ecological toxicity:

- Aquatic Toxicity :

-

Soil and Air Quality :

- The compound's volatility and degradation pathways need exploration to understand its impact on air quality and soil health.

Case Studies

-

Occupational Exposure :

- A case study involving maleic anhydride exposure highlighted respiratory issues among workers exposed to concentrations as low as 0.83 mg/m³ over a month . While direct data on 2,5-Furandione is lacking, such findings underscore the importance of monitoring similar compounds in occupational settings.

- Ecotoxicological Assessment :

属性

IUPAC Name |

[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKRMSPXYQFOT-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233092 | |

| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64339-95-3 | |

| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is (+)-Dibenzoyl-L-tartaric anhydride primarily used for in chemical research?

A1: (+)-Dibenzoyl-L-tartaric anhydride, also known as 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, is frequently employed as a chiral resolving agent. [, , , ] This means it helps separate mixtures of enantiomers (mirror-image molecules) into their individual, optically active components.

Q2: How does (+)-Dibenzoyl-L-tartaric anhydride enable the separation of enantiomers?

A2: This compound reacts with racemic mixtures (containing both enantiomers) of compounds like α-hydroxyphosphonates [] and α-amino acids [] to form diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, making them separable by techniques like column chromatography. []

Q3: What factors influence the effectiveness of (+)-Dibenzoyl-L-tartaric anhydride in separating diastereomers?

A3: Research indicates that the type and chain length of polymer additives used in separation techniques like capillary zone electrophoresis can significantly impact the separation efficiency of diastereomers derived from (+)-Dibenzoyl-L-tartaric anhydride. [] For instance, polyvinylpyrrolidone has shown promise in enhancing the selectivity of the separation system. []

Q4: Beyond resolution of enantiomers, are there other applications of (+)-Dibenzoyl-L-tartaric anhydride?

A4: While primarily known for its role in enantiomeric resolution, research has also explored its use in attracting beneficial insects for pest control. Specifically, a study found that a three-component blend containing (+)-Dibenzoyl-L-tartaric anhydride exhibited attractive properties towards the predatory mite Neoseiulus californicus. [] This suggests potential applications in developing attractants for biological control strategies.

Q5: What is known about the synthesis of (+)-Dibenzoyl-L-tartaric anhydride?

A5: Kinetic studies have investigated the synthesis of (+)-Dibenzoyl-L-tartaric anhydride. [] The reaction is suggested to be pseudo-first order, and understanding the kinetic parameters allows for the design of more efficient synthetic processes, potentially even enabling continuous reactor setups. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。